molecular formula C29H32ClN3O7 B1666010 N-(2-((Methylamino)carbonyl)benzoyl) amlodipine CAS No. 721958-72-1

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

Cat. No. B1666010
M. Wt: 570 g/mol
InChI Key: SNNCONCKJDOFKX-UHFFFAOYSA-N
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Description

“N-(2-((Methylamino)carbonyl)benzoyl) amlodipine” is a compound with the molecular formula C29H32ClN3O7 . It is also known as Amlodipine besilate impurity B . The compound has a molecular weight of 570.0 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name of the compound is 5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 756.8±60.0 °C at 760 mmHg, and a flash point of 411.5±32.9 °C . It has 10 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 freely rotating bonds .

Scientific Research Applications

Chemical and Physical Properties

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine, commonly known as amlodipine besylate, has been studied for its physical and chemical properties, methods of preparation, and analysis. Its pharmacodynamics and pharmacokinetics are also well-documented, particularly in its role as an oral calcium channel blocker for angina pectoris and hypertension treatment (Ananchenko, Novaković, & Lewis, 2012).

Analytical Techniques

Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed for simultaneous estimation of amlodipine besylate in pharmaceutical formulations, highlighting its significance in quality control and drug analysis (Dubey, Jain, Raghuwanshi, & Jain, 2012).

Spectroscopic Studies

Spectroscopic (FT-IR, FT-Raman, NMR) and theoretical Density Functional Theory (DFT) studies have been conducted on amlodipine besylate to understand its molecular structure and interactions. These studies contribute significantly to the molecular understanding of this compound (Szabó et al., 2009).

Metabolism and Pharmacokinetics

The metabolism of amlodipine in human liver microsomes has been explored, revealing the key role of cytochrome P450 enzymes, particularly CYP3A4, in its metabolic clearance in humans (Zhu et al., 2014).

Application in Pharmacological Research

Amlodipine's role extends beyond its primary use as an antihypertensive drug. It has shown potential in antibacterial action and synergistic effects when combined with antibiotics, opening new avenues in pharmacological research (Kumar et al., 2004).

properties

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN3O7/c1-5-40-29(37)25-22(16-39-15-14-32-27(35)19-11-7-6-10-18(19)26(34)31-3)33-17(2)23(28(36)38-4)24(25)20-12-8-9-13-21(20)30/h6-13,24,33H,5,14-16H2,1-4H3,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNCONCKJDOFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301100767
Record name 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

CAS RN

721958-72-1
Record name 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721958-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine besilate impurity B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721958721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-[(2-{[2-(methylcarbamoyl)phenyl]formamido}ethoxy)methyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-((METHYLAMINO)CARBONYL)BENZOYL) AMLODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436R8SHM18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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